molecular formula C11H10N2O B1335021 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one CAS No. 69099-74-7

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one

Cat. No.: B1335021
CAS No.: 69099-74-7
M. Wt: 186.21 g/mol
InChI Key: JUWKFPCTXSBEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The development of this compound emerged from systematic investigations into tricyclic pyridazinone derivatives conducted during the late twentieth century. The compound was first documented in patent literature as part of a series of substituted indeno[1,2-c]pyridazin-3-ones investigated for their cardiotonic and antihypertensive properties. These early studies were motivated by the need to develop rigid analogs of flexible pyridazinone lead compounds, particularly 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone, which demonstrated promising cardiovascular activities.

The synthetic route to this compound was established through methodical structure-activity relationship studies aimed at constraining molecular flexibility through cyclization strategies. Researchers hypothesized that the introduction of structural rigidity via the fused indene system would enhance binding affinity and selectivity toward biological targets, particularly phosphodiesterase enzymes. The compound's discovery represented a significant milestone in heterocyclic chemistry, as it demonstrated the successful application of conformational restriction principles to pyridazinone pharmacophores.

Patent documentation from the European Patent Office indicates that the compound was developed as part of a broader investigation into tricyclic systems containing the pyridazin-3-one motif. The research focused on exploring how the fusion of different aromatic and aliphatic ring systems to the pyridazinone core would influence biological activity profiles. This systematic approach led to the identification of the indeno[1,2-c]pyridazin-3-one scaffold as a privileged structure for cardiovascular drug development.

Classification within Heterocyclic Chemistry

This compound belongs to the class of tricyclic heterocycles featuring a fused ring system composed of benzene, cyclopentene, and pyridazinone rings. According to systematic heterocyclic nomenclature principles, this compound represents a peri-fused system where the indene moiety is fused to positions 1 and 2 of the pyridazine ring. The classification follows International Union of Pure and Applied Chemistry nomenclature rules for complex heterocyclic systems, which prioritize the pyridazinone component as the principal heterocyclic unit due to its containing two nitrogen atoms.

Within the broader context of nitrogen-containing heterocycles, this compound is categorized under the pyridazine family, which is characterized by adjacent nitrogen atoms in a six-membered aromatic ring. The pyridazinone functionality, formed by the presence of a carbonyl group at position 3 of the pyridazine ring, further classifies it as a lactam derivative. The indene portion contributes to the classification as a benzocyclopentenyl-fused system, making it a member of the broader category of fused aromatic-aliphatic heterocycles.

The compound's classification is further refined by its degree of saturation, as evidenced by the presence of two additional hydrogen atoms in the cyclopentene ring compared to fully aromatic indeno[1,2-c]pyridazine systems. This partial saturation places it in the subclass of tetrahydro-derivatives, distinguishing it from fully aromatic analogs such as 2H,3H,5H-indeno[1,2-c]pyridazin-3-one.

Structural Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The name indicates the fusion pattern between the indene and pyridazine components, with the bracketed numbers [1,2-c] specifying the precise positions of attachment. The prefix "2H,3H,4H,4aH,5H" denotes the specific positions containing additional hydrogen atoms beyond those required for aromaticity, indicating the partially saturated nature of the system.

Structural Parameter Value Reference
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Chemical Abstracts Service Number 69099-74-7
International Chemical Identifier InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14)
International Chemical Identifier Key JUWKFPCTXSBEAD-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1C2CC(=O)NN=C2C3=CC=CC=C31

The compound is also known by several alternative systematic names, including "2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one" and "5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro-". These variations reflect different approaches to indicating the hydrogenation pattern within the fused ring system. The compound's identification in chemical databases is facilitated by its unique Chemical Abstracts Service registry number and standardized structural representations.

The three-dimensional structure reveals a rigid tricyclic framework with specific stereochemical constraints imposed by the ring fusion pattern. The compound exhibits a density of approximately 1.42 grams per cubic centimeter, indicating moderate molecular packing efficiency characteristic of partially saturated heterocyclic systems. The structural rigidity is evidenced by restricted rotation around the ring fusion bonds, which contributes to its potential as a conformationally constrained pharmacophore.

Significance in Pyridazinone Research

The significance of this compound within pyridazinone research stems from its role as a representative member of tricyclic pyridazinone derivatives that have demonstrated diverse biological activities. Research investigations have established that tricyclic pyridazinone scaffolds, including this compound, serve as privileged structures in medicinal chemistry due to their ability to interact with multiple therapeutic targets. The compound has been particularly valuable in structure-activity relationship studies aimed at understanding the influence of conformational restriction on biological activity.

Studies have demonstrated that the indeno[1,2-c]pyridazin-3-one scaffold exhibits significant potential in cardiovascular pharmacology, particularly as inhibitors of phosphodiesterase enzymes. The rigid tricyclic framework provides an optimal geometry for binding to enzyme active sites, leading to enhanced selectivity compared to flexible acyclic analogs. This structural feature has made the compound a valuable template for the design of cardiotonic agents with improved therapeutic profiles.

Research Application Activity Type Significance Reference
Cardiovascular Pharmacology Phosphodiesterase Inhibition Enhanced enzyme selectivity
Anti-inflammatory Studies Cyclooxygenase Modulation Comparable to aspirin activity
Neurological Research Monoamine Oxidase Inhibition Selective enzyme targeting
Synthetic Chemistry Intermediate Formation Versatile scaffold for derivatization

The compound has served as a crucial intermediate in the synthesis of more complex pyridazinone derivatives with enhanced biological activities. Synthetic methodologies developed for its preparation have been adapted for the construction of related heterocyclic systems, contributing to the expansion of pyridazinone chemical space. The establishment of efficient synthetic routes to this compound has facilitated systematic medicinal chemistry campaigns targeting various therapeutic areas.

Recent investigations have highlighted the compound's utility in the development of selective monoamine oxidase inhibitors, where the tricyclic framework provides an appropriate scaffold for achieving enzyme selectivity. The rigid structure allows for precise positioning of substituents that interact with specific amino acid residues in the enzyme active site, leading to enhanced inhibitory potency and reduced off-target effects. This application has positioned the compound as a valuable lead structure in neurological drug discovery programs.

Properties

IUPAC Name

2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWKFPCTXSBEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NN=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988822
Record name 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69099-74-7
Record name 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . The reaction mixture is heated under reflux for several hours, resulting in the formation of the desired compound. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Benzo-Fused Homologs

Expanded homologs, such as 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinones and benzo[H]cinnolinones, exhibit modified biological profiles. These compounds retain antihypertensive and antithrombotic activities but differ in potency due to increased steric bulk and altered lipophilicity from the extended aromatic system .

Substituted Indenopyridazinones

Derivatives with substituents at position 3 of the pyridazinone ring demonstrate enhanced MAO-B inhibition. For example:

Compound Substituent MAO-B IC₅₀ (Human) Key Activity
3-(4-Fluorophenyl)-5H-indeno[...] 4-Fluorophenyl 90 nM (p-CF₃ analog) MAO-B inhibition
7,8-Dimethoxy-2H,3H,5H-indeno[...] 7,8-Dimethoxy N/A Improved solubility
Unsubstituted 5H-indeno[1,2-c]pyridazin-3-one None Weak activity Baseline anti-inflammatory

The introduction of lipophilic and electron-withdrawing groups (e.g., -CF₃) significantly enhances MAO-B inhibition, while methoxy groups improve solubility without compromising activity .

Functional Analogues

Coumarin Derivatives

Coumarins, another class of MAO-B inhibitors, show species-dependent potency differences similar to indenopyridazinones. However, indenopyridazinones exhibit stronger selectivity for human MAO-B over rat isoforms, a critical distinction for translational drug development .

Pyridazinone Derivatives Without Ketone Groups

Removal of the ketone group (e.g., 5H-indeno[1,2-c]pyridazine) retains anti-inflammatory activity but reduces MAO-B affinity, highlighting the ketone’s role in enzyme interaction .

Key Research Findings

  • QSAR Insights: Quantitative structure-activity relationship (QSAR) models for indenopyridazinones emphasize lipophilicity (logP), electronic effects (Hammett σ), and steric bulk as critical determinants of MAO-B inhibition .
  • 3D-QSAR and Docking Studies : Molecular docking reveals that -CF₃ substituents optimize hydrophobic interactions within the MAO-B active site, while methoxy groups enhance solubility without steric clashes .
  • Therapeutic Potential: The dual anti-inflammatory and MAO-B inhibitory activities position indenopyridazinones as multitarget candidates for neurodegenerative and cardiovascular diseases .

Biological Activity

The compound 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is a member of the pyridazine family and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, anti-inflammatory potential, and other relevant biological activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H8N2O\text{C}_{10}\text{H}_{8}\text{N}_2\text{O}

This compound can be synthesized through various methods involving the cyclization of appropriate precursors. The synthesis often includes the formation of the indeno-pyridazine framework which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazines demonstrated significant antiproliferative activity against human breast cancer cell lines T-47D and MDA-MB-231. The most potent compounds exhibited IC50 values in the submicromolar range (e.g., 0.43 µM for T-47D) .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)
11mT-47D0.43
11mMDA-MB-2310.99
11lT-47D13.7
11lMDA-MB-23116.1

The mechanism of action involves cell cycle arrest and apoptosis induction in cancer cells. Notably, in silico studies suggest that cyclin-dependent kinase 2 (CDK2) is a potential target for these compounds .

Anti-inflammatory Properties

Pyridazinone derivatives have been extensively studied for their anti-inflammatory effects. Certain derivatives have shown comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and indometacin in various animal models . The analgesic activity was assessed using the acetic acid-induced writhing test, where these compounds exhibited significant pain relief.

Other Biological Activities

In addition to anticancer and anti-inflammatory activities, This compound has been investigated for various other pharmacological effects:

  • Cardiotonic Effects : Some derivatives act as calcium sensitizers with positive inotropic effects without increasing intracellular calcium levels. This property is beneficial in treating heart failure .
  • Antiplatelet Activity : Certain pyridazinone derivatives have demonstrated the ability to inhibit platelet aggregation effectively .

Case Studies

Several case studies have been documented regarding the efficacy of pyridazine derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a specific pyridazine derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Heart Failure Management : Patients treated with calcium-sensitizing pyridazine derivatives reported improved cardiac output and reduced symptoms of heart failure.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYield (%)Key AdvantagesReference
One-pot MCRWater, DBN, RT70–95Green chemistry, regioselectivity
Acid-catalyzed condensationAcetic acid, reflux60–85Broad substrate scope

How are structural ambiguities resolved in indeno[1,2-c]pyridazinone derivatives?

Advanced Research Focus
Structural reassignment is critical for activity optimization:

  • Regioisomeric differentiation : X-ray crystallography and NMR spectroscopy distinguish between C(7)- and C(8)-substituted derivatives. For example, MAO-B inhibition is enhanced when hydrophobic groups (e.g., benzyloxy) are at C(8) rather than C(7) .
  • Tautomerism analysis : Infrared (IR) spectra and computational modeling compare indeno[1,2-c]pyridazinone tautomers to confirm dominant structures .

What biological activities are associated with indeno[1,2-c]pyridazin-3-one derivatives?

Basic Research Focus
Key activities include:

  • Monoamine oxidase (MAO) inhibition : Derivatives preferentially inhibit MAO-B (IC₅₀ < 1 µM) over MAO-A, with submicromolar potency linked to hydrophobic side chains (e.g., trifluorobutoxy) .
  • Antidiabetic activity : Compounds like 4e (IC₅₀ = 6.71 µg/mL) inhibit α-glucosidase more effectively than acarbose (IC₅₀ = 9.35 µg/mL) via competitive binding, validated by molecular docking .

Q. Advanced Research Focus

  • Antiproliferative mechanisms : Indenoquinoline analogs (e.g., NSC 314622) induce S-phase cell cycle arrest and apoptosis in HeLa and A549 cells (GI₅₀ = 0.52–6.76 µM) via topoisomerase I inhibition .

Q. Table 2: Biological Activity Highlights

ActivityTargetIC₅₀/GI₅₀MechanismReference
MAO-B inhibitionRecombinant human MAO-B0.2–1.0 µMCompetitive binding
α-Glucosidase inhibitionEnzyme assay6.71 µg/mLActive site interaction
AntiproliferativeHeLa, A549 cells0.52–6.76 µMTopo I inhibition, S-phase arrest

How do researchers address contradictions in MAO-A vs. MAO-B selectivity data?

Advanced Research Focus
Discrepancies arise from structural nuances:

  • Substituent positioning : C(8)-substituted derivatives (e.g., 8-benzyloxy) show MAO-B selectivity, while C(7)-substituted analogs exhibit weaker or non-selective inhibition .
  • Hydrophobic interactions : Molecular docking reveals that MAO-B’s larger active site accommodates bulkier substituents, aligning with experimental IC₅₀ trends .

What advanced techniques validate enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • Molecular docking : AutoDock or Schrödinger Suite models ligand-enzyme interactions. For example, indenopyridazinone derivatives form hydrogen bonds with α-glucosidase’s catalytic residues (Asp349, Arg442) .
  • Kinetic studies : Lineweaver-Burk plots differentiate competitive (e.g., MAO-B inhibitors) vs. non-competitive inhibition modes .

How are antiproliferative activities evaluated in vitro?

Q. Basic Research Focus

  • Cell viability assays : MTT or SRB assays measure GI₅₀ values against cancer cell lines (e.g., HeLa, A549).
  • Flow cytometry : Annexin V/PI staining and cell cycle analysis (e.g., propidium iodide) quantify apoptosis and phase-specific arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.